6-Methyl-1H-thieno[3,2-c]pyrazol-3-amine
Description
Significance of Fused Thiophene-Pyrazole Systems in Chemical Research
Fused heterocyclic systems incorporating both thiophene (B33073) and pyrazole (B372694) rings are of considerable interest in medicinal chemistry and materials science. The combination of these two pharmacophores into a single, rigid bicyclic structure can lead to novel compounds with unique biological activities. Pyrazole and its derivatives are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, anticancer, and analgesic effects. nist.govbldpharm.com Similarly, the thiophene nucleus is a key component in numerous pharmaceuticals. bldpharm.com
The fusion of these two rings to form thienopyrazoles results in a class of compounds that has been investigated for various therapeutic applications, including as antiproliferative, antiviral, antimicrobial, and anti-inflammatory agents. mdpi.combeilstein-journals.org The structural rigidity and specific electronic properties of the thienopyrazole scaffold make it a valuable framework in the design of targeted therapeutic agents, particularly kinase inhibitors. mdpi.com
Isomeric Diversity within Thienopyrazole Structures: Thieno[2,3-c]pyrazole, Thieno[3,2-c]pyrazole, and Thieno[3,4-c]pyrazole
The fusion of a thiophene ring and a pyrazole ring can result in three distinct constitutional isomers, the arrangement of which dictates the scaffold's three-dimensional shape and chemical properties. beilstein-journals.orgtandfonline.com The isomerism depends on the points of fusion between the two five-membered rings.
The three principal isomers are:
Thieno[2,3-c]pyrazole: In this isomer, the fusion occurs at the 'c' face of the pyrazole ring and the '2,3' positions of the thiophene ring.
Thieno[3,2-c]pyrazole: This isomer, which forms the core of the title compound, involves fusion at the 'c' face of the pyrazole and the '3,2' positions of the thiophene.
Thieno[3,4-c]pyrazole: Fusion at the 'c' face of the pyrazole and the '3,4' positions of the thiophene gives rise to this isomer.
While all three isomers are of interest, studies have often focused on the thieno[3,2-c]pyrazole and thieno[2,3-c]pyrazole derivatives for their potential in drug discovery. mdpi.com
| Isomer Name | Fusion Pattern |
|---|---|
| Thieno[2,3-c]pyrazole | Fused at the 'c' face of pyrazole and positions 2 and 3 of thiophene. |
| Thieno[3,2-c]pyrazole | Fused at the 'c' face of pyrazole and positions 2 and 3 of thiophene. |
| Thieno[3,4-c]pyrazole | Fused at the 'c' face of pyrazole and positions 3 and 4 of thiophene. |
Role of 3(5)-Aminopyrazole Moieties as Versatile Synthetic Building Blocks
Aminopyrazoles are highly valuable precursors in organic synthesis, serving as versatile building blocks for the construction of a wide array of fused heterocyclic systems. mdpi.comnih.govnih.gov The presence of both an amino group and the pyrazole's nitrogen atoms allows these compounds to act as binucleophiles, reacting with various electrophilic partners to form more complex molecular architectures. nih.gov
Specifically, 3-aminopyrazole (B16455) and its tautomeric form, 5-aminopyrazole, are extensively used. This tautomerism, where a proton can migrate between the ring nitrogens and the exocyclic amino group, influences their reactivity. These aminopyrazole synthons are crucial for creating fused pyrazoloazines, such as pyrazolopyrimidines and pyrazolopyridines, which are important scaffolds in many marketed drugs. nih.gov The amino group provides a reactive handle for cyclization reactions, enabling the construction of the second ring in a fused system. For instance, the condensation of 5-aminopyrazoles with 1,3-dielectrophiles is a widely used strategy for preparing bicyclic nitrogen heterocycles. nih.gov This synthetic utility makes aminopyrazoles indispensable in the development of new pharmaceutical agents and functional materials. researchgate.net
Contextualizing 6-Methyl-1H-thieno[3,2-c]pyrazol-3-amine within Contemporary Heterocyclic Research Trends
The specific compound, this compound, belongs to a class of molecules that is the subject of significant contemporary research, particularly in the search for treatments for neurodegenerative disorders. Recent studies have focused on designing and synthesizing derivatives of the thieno[3,2-c]pyrazol-3-amine scaffold as potent inhibitors of Glycogen Synthase Kinase 3β (GSK-3β). nih.govnih.govtandfonline.com This enzyme is a key target in the pathology of Alzheimer's disease because it is involved in the hyperphosphorylation of the tau protein, a hallmark of the condition. tandfonline.com
Research has led to the identification of highly potent inhibitors based on this scaffold. For example, one derivative, referred to as compound 16b , was identified as a potent GSK-3β inhibitor with an IC₅₀ value of 3.1 nM. nih.govtandfonline.com In cellular models, this compound was shown to decrease the phosphorylation of tau protein and promote the outgrowth of neuronal neurites without causing toxicity. nih.govtandfonline.com Another study identified a different derivative, compound 54 , which also exhibited potent GSK-3β inhibition with an IC₅₀ of 3.4 nM and showed neuroprotective effects against Aβ-induced toxicity in primary neurons. nih.gov
These findings place the this compound structure squarely within a highly active area of medicinal chemistry. The core thieno[3,2-c]pyrazol-3-amine framework is a validated platform for developing powerful and selective GSK-3β inhibitors. The methyl group at the 6-position and the amine at the 3-position are key functional groups that can be modified to optimize potency, selectivity, and pharmacokinetic properties, making this compound and its analogs promising candidates for further investigation in the development of therapeutics for Alzheimer's disease and other related disorders. nih.govtandfonline.com
| Compound ID | Target Enzyme | Potency (IC50) | Key Findings | Reference |
|---|---|---|---|---|
| 16b | GSK-3β | 3.1 nM | Decreased tau phosphorylation at Ser396; promoted neurite outgrowth. | nih.govtandfonline.com |
| 54 | GSK-3β | 3.4 nM | Showed neuroprotective effects on Aβ-induced neurotoxicity; inhibited GSK-3β in primary neurons. | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H7N3S |
|---|---|
Molecular Weight |
153.21 g/mol |
IUPAC Name |
6-methyl-1H-thieno[3,2-c]pyrazol-3-amine |
InChI |
InChI=1S/C6H7N3S/c1-3-2-10-5-4(3)8-9-6(5)7/h2H,1H3,(H3,7,8,9) |
InChI Key |
LLFAYMZCQYTZFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=C1NN=C2N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Methyl 1h Thieno 3,2 C Pyrazol 3 Amine and Its Derivatives
Strategies for the Construction of the Thieno[3,2-c]pyrazole Core
The formation of the fused thieno[3,2-c]pyrazole ring system is the cornerstone for synthesizing 6-Methyl-1H-thieno[3,2-c]pyrazol-3-amine. This bicyclic structure, which combines a thiophene (B33073) ring and a pyrazole (B372694) ring, can be assembled through several strategic approaches. mdpi.com These methods often involve either the initial formation of a functionalized thiophene followed by annulation of the pyrazole ring, or the construction from a pyrazole precursor.
Condensation Reactions with 1,3-Dielectrophilic Nitriles and Hydrazines
A fundamental and widely employed method for constructing pyrazole rings is the condensation reaction between a 1,3-dielectrophile and a hydrazine (B178648) derivative. nih.govbeilstein-journals.org In the context of thieno[3,2-c]pyrazoles, this strategy involves a thiophene ring that contains or is converted into a 1,3-dielectrophilic system. The reaction with hydrazine then closes the pyrazole ring.
For instance, a suitably substituted thiophene bearing carbonyl and cyano groups in a 1,3-relationship can serve as the dielectrophilic precursor. The reaction proceeds via nucleophilic attack by the hydrazine on one electrophilic center, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring fused to the thiophene. The use of substituted hydrazines, such as methylhydrazine, can introduce substituents on the pyrazole nitrogen, but often raises issues of regioselectivity, leading to mixtures of isomers. beilstein-journals.org
A typical reaction might involve a precursor like 2-acetyl-3-cyanothiophene reacting with hydrazine hydrate. The initial condensation would likely occur at the acetyl group, followed by cyclization involving the nitrile, leading to the formation of an aminopyrazole fused to the thiophene ring.
Table 1: Example of Condensation Reaction Components
| Thiophene Precursor (1,3-Dielectrophile) | N-N Synthon | Resulting Scaffold |
|---|---|---|
| Substituted 3-oxopropanenitrile (B1221605) on a thiophene ring | Hydrazine (H₂NNH₂) | Aminothieno[3,2-c]pyrazole |
| Thiophene-based 1,3-diketone | Methylhydrazine (CH₃NHNH₂) | Methyl-substituted thieno[3,2-c]pyrazole |
Expedited Approaches from Heterocyclic Acetonitriles
Heterocyclic acetonitriles are versatile starting materials in the synthesis of fused heterocyclic systems. For the synthesis of thieno[3,2-c]pyrazoles, a key intermediate can be a pyrazole-4-carbonitrile. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde can be converted to the corresponding chloronitrile. researchgate.net This nitrile group, activated by its position on the pyrazole ring, can then participate in reactions to build the adjacent thiophene ring.
One established method is the reaction of the chloronitrile with a sulfur-containing nucleophile, such as methyl thioglycolate. researchgate.net This reaction proceeds via substitution of the chloro group followed by an intramolecular cyclization where the newly introduced sulfur-containing side chain attacks the nitrile group. This Thorpe-Ziegler type cyclization results in the formation of an amino-substituted thiophene ring fused to the initial pyrazole, yielding the thieno[2,3-c]pyrazole scaffold, an isomer of the target system. researchgate.net A similar strategy starting from a thiophene-based acetonitrile (B52724) could conceivably be used to construct the pyrazole ring.
Gewald Synthesis for Thienopyrazole Scaffold Formation
The Gewald reaction is a powerful multicomponent reaction for synthesizing polysubstituted 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org While the Gewald reaction itself forms a thiophene ring, it is a key step in a two-stage strategy to access thienopyrazoles.
First, the Gewald reaction is used to construct a 2-aminothiophene with appropriate substituents. For example, reacting a ketone with ethyl cyanoacetate (B8463686) and sulfur can yield a 2-amino-3-ethoxycarbonylthiophene. This intermediate possesses functional groups (the amine and the ester) that are perfectly positioned for the subsequent annulation of a pyrazole ring. The 2-amino group can be converted into a hydrazine moiety, or the ester can be modified to create a 1,3-dicarbonyl system, which can then be cyclized with hydrazine to form the fused pyrazole ring. researchgate.netumich.edu This approach offers a high degree of flexibility in introducing various substituents onto the thiophene ring at the outset. researchgate.net
Table 2: Two-Stage Gewald-Based Synthesis of Thienopyrazole
| Step | Reaction | Key Intermediate | Purpose |
|---|---|---|---|
| 1 | Gewald Reaction | 2-Aminothiophene-3-carboxylate | Formation of the substituted thiophene ring |
| 2 | Hydrazine Condensation/Cyclization | Thieno[3,2-c]pyrazolone | Annulation of the pyrazole ring |
Jacobson Reaction in Thieno[3,2-c]pyrazole Synthesis
A practical, multi-gram synthesis of the parent 1H-thieno[3,2-c]pyrazole scaffold has been developed utilizing the Jacobson reaction as the key step. thieme-connect.com The Jacobson reaction is a method for synthesizing condensed pyrazoles, like indazoles, from ortho-methylaryl-amines. thieme-connect.com
Palladium-Catalyzed Amination Approaches
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry. nih.gov A palladium-catalyzed amination reaction has been successfully employed as a key step in an alternative synthesis of the 1H-thieno[3,2-c]pyrazole core. thieme-connect.com This approach begins with a di-halogenated thiophene, such as 3-bromo-2-chlorothiophene.
In this synthesis, the first step is a palladium-catalyzed amination to introduce a protected hydrazine equivalent, such as benzophenone (B1666685) hydrazone, onto the thiophene ring. This is typically achieved using a palladium catalyst like Pd(OAc)₂, a phosphine (B1218219) ligand such as dppf, and a base like cesium carbonate. thieme-connect.com The resulting N-thienylhydrazone can then undergo an intramolecular cyclization, often acid-catalyzed, to form the pyrazole ring, yielding the thieno[3,2-c]pyrazole scaffold. thieme-connect.com This method highlights the power of transition-metal catalysis to construct key C-N bonds efficiently. nih.gov
Regioselective Synthesis and Control in Thieno[3,2-c]pyrazol-3-amine Formation
When synthesizing substituted pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, control of regioselectivity is a paramount challenge. nih.gov The formation of this compound requires precise control over the orientation of the fused rings and the placement of the methyl and amine substituents.
The synthesis of thieno[3,2-c]pyrazol-3-amine derivatives reported in the literature often starts from 3-bromothiophene. nih.gov A multi-step sequence is employed to build the desired scaffold with the correct regiochemistry. For example, a synthetic route might involve the initial construction of a thiophene precursor that already contains the necessary functionalities in the correct positions to direct the pyrazole ring formation. The reaction of a thiophene-based β-ketonitrile with hydrazine is a common strategy. The regioselectivity of the cyclization is governed by the relative reactivity of the ketone and nitrile groups. Typically, the more electrophilic carbonyl carbon is attacked first by the hydrazine, which then dictates the final orientation of the resulting aminopyrazole. researchgate.net
For example, starting with a 2-substituted-3-cyanothiophene and reacting it with hydrazine will lead to a thieno[3,2-c]pyrazol-3-amine, as the cyclization proceeds through attack on the cyano group after initial condensation elsewhere. The choice of starting materials and the reaction sequence are critical for ensuring that the desired regioisomer is the major product. researchgate.netnih.gov
Table 3: Factors Influencing Regioselectivity in Thienopyrazole Synthesis
| Factor | Influence on Synthesis | Example |
|---|---|---|
| Starting Material Structure | Pre-defines the position of reactive groups, directing the cyclization. | Using a 3-cyanothiophene derivative to ensure thieno[3,2-c] fusion. |
| Nature of Hydrazine | Use of an unsymmetrical hydrazine (e.g., methylhydrazine) can lead to isomeric products. | Reaction with methylhydrazine can yield N1-methyl or N2-methyl isomers. beilstein-journals.org |
| Reaction Conditions | pH and solvent can influence the reactivity of electrophilic sites and the cyclization pathway. nih.gov | Acidic or basic catalysis can favor one cyclization pathway over another. |
Multicomponent Reaction (MCR) Strategies for Thiophene and Thienopyrazole Derivatives
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. nih.govnih.gov These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate complex molecules from simple precursors, making them ideal for creating libraries of compounds for drug discovery. nih.govnih.gov
A cornerstone MCR for the synthesis of the thiophene ring system is the Gewald reaction . nih.govorganic-chemistry.orgwikipedia.org This reaction classically involves the condensation of a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene. organic-chemistry.orgwikipedia.org The mechanism begins with a Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) nitrile to form an α,β-unsaturated nitrile intermediate. wikipedia.org This is followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to afford the 2-aminothiophene product. wikipedia.org The versatility of the Gewald reaction allows for the synthesis of a wide array of substituted thiophenes, which are critical building blocks for thieno-fused heterocycles. nih.gov
Building upon this, MCRs have been directly applied to the synthesis of the thienopyrazole scaffold. For instance, a one-pot multicomponent reaction has been successfully employed to synthesize 5‐Amino‐3‐phenyl‐1‐(2,4,6‐trichlorophenyl)‐1H‐thieno[3,2‐c]pyrazole‐6‐carbonitrile. researchgate.net This demonstrates the power of MCRs in constructing the complete fused ring system in a single, efficient step.
Another prominent class of MCRs are the isocyanide-based multicomponent reactions (IMCRs), such as the Ugi reaction . The classical Ugi four-component reaction (U-4CR) combines a carbonyl compound (aldehyde or ketone), a primary amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. nih.govmdpi.com A variation, the Ugi-azide three-component reaction (UA-3CR), can be used to synthesize 1,5-disubstituted tetrazoles. nih.govmdpi.com While not directly forming thienopyrazoles, the Ugi reaction is a powerful tool for generating highly functionalized intermediates that can be further elaborated into complex heterocyclic systems. nih.gov
Furthermore, three-component reactions have been developed for the efficient construction of multi-substituted aminopyrazoles. An iodine-mediated reaction between a 1,3-dicarbonyl compound, hydrazine hydrate, and an isothiocyanate provides access to 3-aminopyrazole (B16455) derivatives with high yields and broad substrate scope. tandfonline.com The reaction proceeds through the initial formation of a thiosemicarbazide, which then condenses with the dicarbonyl compound before cyclizing. tandfonline.com Such strategies are instrumental in preparing the aminopyrazole portion of the target scaffold.
The following table summarizes representative MCR strategies for synthesizing thiophene and pyrazole cores.
| Reaction Name | Components | Product Core | Key Features |
|---|---|---|---|
| Gewald Reaction | Ketone/Aldehyde, Activated Nitrile, Elemental Sulfur | 2-Aminothiophene | Forms the thiophene ring; versatile for substitution. organic-chemistry.orgwikipedia.org |
| Thienopyrazole MCR | (e.g., Pyrazolone, Malononitrile, Sulfur, Hydrazine) | Thieno[3,2-c]pyrazole | One-pot synthesis of the complete fused heterocycle. researchgate.net |
| Iodine-mediated Pyrazole Synthesis | 1,3-Dicarbonyl, Hydrazine, Isothiocyanate | Aminopyrazole | Efficient, high-yield synthesis of substituted aminopyrazoles. tandfonline.com |
| Ugi Reaction | Ketone/Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | Generates high molecular complexity for further derivatization. nih.govmdpi.com |
Solid-Phase Synthesis Approaches for Aminopyrazoles
Solid-phase synthesis is a powerful technique for the production of compound libraries, offering advantages in purification and automation. This methodology has been effectively applied to the synthesis of aminopyrazoles, which are key intermediates for more complex heterocyclic systems.
One efficient method for the solid-supported synthesis of 5-N-alkylamino and 5-N-arylamino pyrazoles begins with a resin-immobilized β-ketoamide. nih.gov This approach involves heating the resin-bound β-ketoamide with an appropriate aryl- or alkylhydrazine and Lawesson's reagent in a mixture of tetrahydrofuran (B95107) (THF) and pyridine (B92270). nih.gov This one-pot cyclization directly forms the resin-bound 5-aminopyrazole. The final product is then cleaved from the solid support by treatment with trifluoroacetic acid (TFA). nih.gov This method is noted for its generality and mild reaction conditions. nih.gov
Another versatile solid-phase synthesis of 5-aminopyrazoles utilizes a resin-supported β-ketonitrile as the starting material. nih.gov The β-ketonitrile, attached to the solid support, reacts efficiently with various hydrazines to form the corresponding pyrazole ring. Subsequent cleavage from the resin liberates the desired 5-aminopyrazole in excellent yields. nih.gov This strategy is well-suited for combinatorial library generation due to its versatility. nih.gov
A related approach begins with a resin-supported enamine nitrile. nih.gov This starting material is first hydrolyzed to generate the corresponding β-ketonitrile derivative on the solid support. This intermediate then reacts with hydrazines, followed by cleavage from the resin, to afford the target 5-aminopyrazoles. nih.gov This method avoids the direct handling of potentially unstable β-ketonitrile starting materials.
The table below details the findings from a study on the solid-phase synthesis of 5-aminopyrazoles from resin-bound β-ketoamides, showcasing the versatility of the method with different substituents. nih.gov
| Entry | Resin-Bound Amine (R¹) | β-Ketoamide Substituents (R², R³) | Hydrazine (R⁴) | Product | Purity (%) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Benzylamine | R²=Me, R³=Me | Phenylhydrazine (B124118) | 5-(Phenylamino)-1-benzyl-3-methyl-1H-pyrazole | >95 | 85 |
| 2 | Aniline | R²=Ph, R³=Me | Phenylhydrazine | 5-(Phenylamino)-1,3-diphenyl-1H-pyrazole | >95 | 82 |
| 3 | Benzylamine | R²=Me, R³=Ph | Benzylhydrazine | 1,5-Dibenzyl-3-phenyl-1H-pyrazole | >95 | 75 |
| 4 | Aniline | R²=Ph, R³=Ph | Benzylhydrazine | 1-Benzyl-5-(phenylamino)-3-phenyl-1H-pyrazole | >95 | 78 |
Data derived from a study on the solid-phase synthesis of 5-N-substituted aminopyrazoles. Purity was determined by LC/MS and ¹H NMR. Yields are based on the loading of the starting resin. nih.gov
Elucidation of Chemical Reactivity and Derivatization Strategies
Chemical Transformations of the Amino Group in Thieno[3,2-c]pyrazol-3-amine Analogues
The exocyclic amino group at the C-3 position is a primary site for chemical modification, enabling the introduction of various substituents and the formation of new carbon-carbon and carbon-heteroatom bonds.
Diazotization of 3-aminopyrazoles is a well-established method for transforming the amino group into a versatile diazonium salt intermediate. acs.org This reaction, typically carried out using nitrous acid (HNO₂) in a cold acidic solution, converts the primary amine into a relatively stable diazonium species. acs.orgrsc.org The stability of aryl diazonium salts is greater than that of their aliphatic counterparts due to the stronger C-N bond and the relative instability of aryl carbocations. rsc.org These pyrazolediazonium salts can then undergo various substitution reactions. acs.org
A common strategy involves the conversion of the amino group to a halogen, such as bromine, creating a halo-thienopyrazole intermediate. For instance, 5-bromo-1H-thieno[3,2-c]pyrazol-3-amine has been used as a key precursor for further functionalization. researchgate.net This halogenated scaffold is an excellent substrate for palladium-catalyzed cross-coupling reactions.
The Suzuki–Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds by coupling the halo-thienopyrazole with a range of aryl, heteroaryl, and styryl boronic acids or esters. chim.itnih.gov This method has been successfully applied to unprotected, nitrogen-rich heterocycles, although the presence of the acidic pyrazole (B372694) N-H group can sometimes inhibit the palladium catalyst. nih.gov To overcome this, specific catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands like SPhos and XPhos, have been developed. nih.govbeilstein-journals.org Studies comparing halogenated aminopyrazoles have shown that bromo and chloro derivatives can be superior to iodo derivatives in Suzuki-Miyaura reactions due to a reduced tendency for dehalogenation side reactions. chim.it
An alternative to pre-functionalization with halogens is the direct C–H activation of the pyrazole or thiophene (B33073) ring. nih.govrsc.org This strategy allows for the direct formation of C-C bonds with aryl partners, offering a more atom-economical route. While studies on the thieno[3,2-c]pyrazole system are specific, research on related thieno-fused heterocycles demonstrates the feasibility of regioselective C–H activation on the thiophene ring. researchgate.net
Palladium catalysis is a cornerstone of modern organic synthesis, enabling a vast range of C-C and C-N bond-forming reactions on heterocyclic scaffolds.
For C-C bond formation , the Suzuki-Miyaura reaction stands out as the most widely used method for arylating halo-thienopyrazole intermediates, as detailed in the previous section. chim.itnih.gov The reaction conditions are generally mild and tolerate a wide variety of functional groups. nih.gov
For C-N bond formation , palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are highly effective. These reactions couple aryl halides or triflates with amines, providing a direct route to N-aryl pyrazoles and related structures. This methodology is crucial for synthesizing derivatives where an aryl or heteroaryl group is attached to one of the pyrazole ring nitrogens, a common motif in pharmacologically active molecules.
Regioselective Derivatization from Polyamino Thienopyrazole Intermediates
The synthesis and functionalization of pyrazoles containing multiple amino groups, such as 3,5-diaminopyrazoles, present a challenge in controlling regioselectivity. The reaction outcome is often dictated by the subtle differences in the nucleophilicity of the amino groups and the reaction conditions.
The synthesis of 3,5-diaminopyrazoles can be achieved through the reaction of 2-cyanothioacetamides with hydrazine (B178648), where both the cyano and thioamide groups participate in the cyclization. The regioselectivity of such cyclizations is a key consideration. For example, the condensation of 4-cyano-3-oxotetrahydrothiophene with phenylhydrazine (B124118) yields a specific thieno[3,4-c]pyrazole isomer, demonstrating the directing effect of the thiophene ring and the substituents.
When derivatizing a diaminopyrazole, the relative reactivity of the 3-amino and 5-amino groups can be influenced by the substituent at the N-1 position and other positions on the ring. Selective acylation, alkylation, or arylation can often be achieved by carefully controlling the reaction conditions, such as the base, solvent, and temperature. These principles of regioselective functionalization are directly applicable to polyamino thienopyrazole intermediates, allowing for the controlled synthesis of complex, highly substituted derivatives.
Ring-Closure Transformations of 3(5)-Aminopyrazoles to Fused Heterocyclic Systems
The 3-amino group, in conjunction with the adjacent N-H of the pyrazole ring, acts as a binucleophile, making it an ideal precursor for constructing fused heterocyclic systems. These ring-closure reactions typically involve condensation with 1,3-dielectrophilic reagents.
A prominent example is the synthesis of pyrazolo[1,5-a]pyrimidines . This is commonly achieved by reacting 3(5)-aminopyrazoles with β-dicarbonyl compounds (like acetylacetone), activated enones, or acrylonitriles. For instance, the reaction of 5-amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile with an enamine derived from acetylacetone (B45752) leads to the formation of a 7-methylpyrazolo[1,5-a]pyrimidine (B1625787) derivative, with the regioselectivity determined by the nucleophilic attack of the exocyclic amino group.
Another significant transformation is the intramolecular cyclization to form pyrazolo[3,4-b]indoles . This can be accomplished via a copper-catalyzed intramolecular N-arylation of suitably substituted 5-aminopyrazoles, demonstrating a pathway to more complex fused systems.
Chemoselective Arylation Studies of Aminopyrazole Scaffolds
Achieving chemoselectivity—differentiating between multiple reactive sites within a molecule—is a critical challenge in synthesis. For aminopyrazole scaffolds, a key challenge is selective C-arylation over the more common N-arylation.
Recent studies have demonstrated a novel, laccase-catalyzed strategy for the chemoselective arylation of 5-aminopyrazoles at the C-4 position . This enzymatic method utilizes the laccase-mediated oxidation of catechols to form reactive ortho-quinone intermediates. The 5-aminopyrazole then acts as a nucleophile, attacking the quinone to form a C-C bond exclusively at the C-4 position. This approach is highly advantageous as it proceeds under very mild conditions and does not require prior protection of the amino group or halogenation of the pyrazole ring, which are often necessary in traditional cross-coupling methods. The reaction yields C-4 arylated products with moderate to good efficiency.
| Arylation Method | Position | Conditions | Key Features |
| Suzuki-Miyaura Coupling | C-4 | Pd catalyst, base, often elevated temperature | Requires pre-halogenation of C-4 position. |
| Direct Arylation | C-4 | High temperature, toxic solvents (e.g., dioxane) | Bypasses pre-functionalization but harsh conditions. |
| Laccase-Catalyzed Arylation | C-4 | Enzymatic, mild (room temp.), aqueous buffer | Highly chemoselective, no protection needed. |
Functionalization of the Pyrazole Ring via C-4 Dicarbonylation
Introducing dicarbonyl functionalities onto the pyrazole ring significantly expands its synthetic utility, providing handles for further chemical elaboration. A novel method has been developed for the synthesis of 3,4-dicarbonyl-substituted pyrazoles .
This transformation is achieved through an iodine-promoted cascade reaction involving 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. The process proceeds via a sequence of imination, halogenation, cyclization, and ring contraction, accompanied by sulfur elimination. This strategy provides a highly efficient and straightforward route to access pyrazoles functionalized with dicarbonyl groups at the C-3 and C-4 positions from readily available starting materials under mild conditions. While this specific methodology has been demonstrated on general pyrazole systems, the principle offers a potential pathway for the C-4 dicarbonylation of thieno[3,2-c]pyrazole scaffolds.
Advanced Spectroscopic Characterization and Structural Analysis
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR spectroscopy would provide critical information about the electronic environment, number, and connectivity of protons in the molecule. For the target compound, one would expect to see distinct signals for the methyl group protons, the protons on the thiophene (B33073) ring, and the amine (NH₂) and pyrazole (B372694) (NH) protons. The chemical shifts (δ, in ppm), signal multiplicities (e.g., singlet, doublet), and coupling constants (J, in Hz) would allow for the precise assignment of each proton to its position on the heterocyclic rings.
¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton. Each unique carbon atom in 6-Methyl-1H-thieno[3,2-c]pyrazol-3-amine would produce a distinct signal. The chemical shifts would indicate the type of carbon (e.g., aromatic, aliphatic, part of a C=N bond), helping to confirm the fused ring structure.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can offer structural clues based on its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula (C₇H₇N₃S). The fragmentation pattern observed under electron impact (EI) or other ionization methods would reveal characteristic losses of fragments, helping to corroborate the proposed structure.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the presence of specific functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and the pyrazole N-H. mdpi.commdpi.com C-H stretching for the methyl and aromatic rings, as well as C=C and C=N stretching vibrations in the fingerprint region, would further support the structure. mdpi.commdpi.com
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in the compound. The experimentally determined percentages would be compared against the calculated theoretical values for the molecular formula C₇H₇N₃S to verify the compound's elemental composition and purity.
Without access to primary research detailing the synthesis and analysis of this compound, the specific data required to populate these sections remains unavailable.
Computational Chemistry and Theoretical Investigations of 6 Methyl 1h Thieno 3,2 C Pyrazol 3 Amine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. By calculating properties based on the molecule's electron density, DFT offers a balance of accuracy and computational efficiency. For a molecule like 6-Methyl-1H-thieno[3,2-c]pyrazol-3-amine, DFT methods, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can be employed to determine a suite of global reactivity descriptors. ekb.egderpharmachemica.com These descriptors help in quantifying the molecule's stability, reactivity, and potential interaction sites.
The energy gap, or HOMO-LUMO gap (ΔEg), is a critical quantum chemical parameter. It is defined as the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. A small energy gap is associated with high chemical reactivity, low kinetic stability, and ease of intramolecular charge transfer, as less energy is required to promote an electron to a higher energy state. ripublication.comresearchgate.net Conversely, a large energy gap indicates high stability and low reactivity.
Illustrative Data for Related Pyrazole (B372694) Derivatives This table shows HOMO-LUMO gap values for other pyrazole-containing compounds as found in the literature to illustrate typical ranges.
| Compound Name | HOMO (eV) | LUMO (eV) | Energy Gap (ΔEg) (eV) | Source |
| (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole | -5.88 | -2.33 | 3.55 | derpharmachemica.com |
| 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine-4-amine | -0.3414 (Hartree) | -0.06 (Hartree) | 0.2814 (Hartree) | researchgate.net |
| 5-aryl-3-(napth-2-yl)-1H-pyrazole (Compound P4) | - | - | 0.10667 (eV) | ripublication.com |
Note: The data presented is for illustrative purposes and does not represent this compound.
The concepts of electron-donating power (ω⁻) and electron-accepting power (ω⁺) are not as commonly cited as the electrophilicity index (ω). However, they relate to the propensity of a molecule to either donate or accept electronic charge. These can be understood in the context of the energies of the frontier molecular orbitals (HOMO and LUMO). A high HOMO energy level suggests a strong tendency to donate electrons, while a low LUMO energy level indicates a strong ability to accept electrons. These characteristics are fundamental to predicting how a molecule will behave in charge-transfer interactions, such as in forming coordination complexes or participating in redox reactions.
Chemical hardness (η) and electronic chemical potential (μ) are key descriptors derived from the energies of the HOMO and LUMO.
Electronic Chemical Potential (μ) : This parameter measures the tendency of electrons to escape from a system. It is calculated as the average of the HOMO and LUMO energies: μ = (EHOMO + ELUMO) / 2 . A higher chemical potential (less negative value) indicates a greater tendency to donate electrons.
Chemical Hardness (η) : This descriptor quantifies the resistance of a molecule to changes in its electron distribution. It is calculated from the HOMO-LUMO gap: η = (ELUMO - EHOMO) / 2 . Molecules with a large energy gap are considered "hard," implying high stability and low reactivity, while molecules with a small energy gap are "soft" and more reactive. derpharmachemica.com
According to Koopmans' theorem, the ionization potential (I) and electron affinity (A) can be approximated from the energies of the frontier orbitals:
Ionization Potential (I) : The minimum energy required to remove an electron from a molecule. It is approximated by the negative of the HOMO energy: I ≈ -EHOMO .
Electron Affinity (A) : The energy released when an electron is added to a molecule. It is approximated by the negative of the LUMO energy: A ≈ -ELUMO .
These values are crucial for understanding the molecule's behavior in reactions involving electron transfer.
The global electrophilicity index (ω) is a measure of the energy stabilization of a system when it acquires additional electronic charge from the environment. It is calculated using the electronic chemical potential (μ) and chemical hardness (η): ω = μ² / (2η) . derpharmachemica.com This index helps to classify molecules as strong or weak electrophiles. A high electrophilicity index indicates a greater capacity to act as an electron acceptor in a reaction.
Illustrative Data for Reactivity Descriptors of a Related Pyrazole The following table contains calculated reactivity descriptors for (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole, demonstrating how these values are typically reported.
| Parameter | Formula | Calculated Value (eV) | Source |
| Ionization Potential (I) | I ≈ -EHOMO | 5.88 | derpharmachemica.com |
| Electron Affinity (A) | A ≈ -ELUMO | 2.33 | derpharmachemica.com |
| Chemical Potential (μ) | μ = (EHOMO+ELUMO)/2 | -4.10 | derpharmachemica.com |
| Chemical Hardness (η) | η = (ELUMO-EHOMO)/2 | 1.77 | derpharmachemica.com |
| Electrophilicity Index (ω) | ω = μ²/(2η) | 4.76 | derpharmachemica.com |
Note: The data presented is for illustrative purposes and does not represent this compound.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP surface is a 3D plot of the electrostatic potential mapped onto the electron density surface of the molecule. Different colors represent different values of the electrostatic potential. researchgate.net
Red/Yellow Regions : These areas indicate negative electrostatic potential and are rich in electrons. They are characteristic of sites susceptible to electrophilic attack and are often associated with lone pairs of heteroatoms.
Blue Regions : These areas represent positive electrostatic potential and are electron-deficient. They are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms.
Green Regions : These areas correspond to neutral or near-zero potential.
For this compound, an MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the pyrazole ring and the sulfur atom of the thieno ring, as well as the exocyclic amine group, highlighting these as potential sites for electrophilic interaction or hydrogen bonding. derpharmachemica.com Positive potential (blue) would be expected around the hydrogen atoms, particularly the N-H protons.
In Silico Prediction of Spectroscopic Parameters (e.g., NMR) and Validation with Experimental Data
The prediction of spectroscopic parameters through computational methods is a cornerstone of modern chemical analysis. For novel or complex molecules, in silico calculations, particularly using Density Functional Theory (DFT), can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) with a high degree of accuracy. These predictions serve multiple purposes: they can aid in the structural elucidation of newly synthesized compounds, help in assigning ambiguous signals in experimental spectra, and provide a basis for understanding structure-property relationships.
The validation process involves comparing the computationally predicted NMR data with those obtained from experimental measurements on a synthesized sample of the pure compound. A strong correlation between the predicted and experimental values confirms the assigned structure and the reliability of the computational model used. While the synthesis of various thieno[3,2-c]pyrazole derivatives has been reported nih.govsemanticscholar.orgnih.gov, a specific study presenting a direct comparison of experimental and in silico predicted NMR data for this compound is not readily found in the reviewed literature.
However, a typical validation study would involve calculating the ¹H and ¹³C NMR chemical shifts using a standard DFT method (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) in a suitable solvent model. The resulting data would be tabulated against the experimental values. The table below is an illustrative example of how such a comparison would be presented. The chemical shifts are hypothetical, based on known ranges for similar heterocyclic systems, and serve to demonstrate the validation format.
Interactive Data Table: Illustrative Comparison of Predicted vs. Experimental NMR Shifts for this compound
| Atom | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |
| CH₃ | 2.45 | Data not available | 15.2 | Data not available |
| H5 | 7.10 | Data not available | 120.5 | Data not available |
| NH₂ | 5.50 | Data not available | - | - |
| NH | 12.10 | Data not available | - | - |
| C3 | - | - | 155.0 | Data not available |
| C3a | - | - | 110.0 | Data not available |
| C5 | - | - | 121.0 | Data not available |
| C6 | - | - | 130.0 | Data not available |
| C6a | - | - | 145.0 | Data not available |
Note: The data in this table is for illustrative purposes only, as specific experimental and computational validation studies for this compound were not identified in the literature search.
Theoretical Studies on Tautomerism within 3(5)-Aminopyrazole Systems and its Impact on Reactivity
Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton, is a key characteristic of many heterocyclic systems, including pyrazoles. For 3(5)-aminopyrazoles, annular prototropic tautomerism is of significant interest as the position of the pyrazole ring proton (at N1 or N2) and the potential for amino-imino tautomerism can drastically alter the compound's electronic structure, stability, and chemical reactivity. researchgate.net
Theoretical studies, often employing DFT and ab initio methods, are instrumental in evaluating the relative stabilities of different tautomers. nih.gov For the general class of 3(5)-aminopyrazoles, computational investigations have consistently shown that the 3-amino tautomer is more stable than the 5-amino form. researchgate.net The energy difference between these tautomers is influenced by factors such as the nature of other substituents on the ring and the surrounding solvent environment. researchgate.netnih.gov Electron-donating groups tend to favor the 3-amino tautomer, while electron-withdrawing groups can shift the equilibrium. researchgate.net
In the specific case of This compound , the pyrazole ring is fused to a thiophene (B33073) ring. This fusion creates a more rigid, bicyclic system. Two primary annular tautomers are possible for this molecule, as depicted below: the 1H- and 2H-tautomers.
1H-thieno[3,2-c]pyrazol-3-amine : The proton is on the nitrogen atom further from the thiophene ring fusion.
2H-thieno[3,2-c]pyrazol-3-amine : The proton is on the nitrogen atom adjacent to the thiophene ring fusion.
While specific theoretical studies on the tautomerism of this compound have not been identified, it can be inferred from general principles that one tautomer will be thermodynamically preferred. The electronic effects of the fused sulfur-containing ring and the methyl group at position 6 would influence the relative energies of the tautomers.
The reactivity of the molecule is directly linked to its dominant tautomeric form. The nucleophilicity of the exocyclic amino group and the pyrazole ring nitrogen atoms are modulated by the proton's location. For instance, the 3-amino tautomer is a key precursor in the synthesis of condensed heterocyclic systems like pyrazolo[1,5-a]pyrimidines, where the reactivity of both the exocyclic amino group and a ring nitrogen is harnessed. researchgate.net A thorough theoretical investigation would be required to determine the precise tautomeric equilibrium and its implications for the synthetic utility of this compound.
Structure Activity Relationship Sar Studies and Ligand Design Principles
Influence of Substituent Position and Functional Group Variation on Biological Efficacy
The biological efficacy of thieno[3,2-c]pyrazol-3-amine derivatives is highly sensitive to the nature and position of various substituents. Research into these compounds as potential Glycogen Synthase Kinase 3β (GSK-3β) inhibitors, a target for Alzheimer's disease, provides a clear illustration of these principles. nih.govtandfonline.com
Initial investigations focused on modifications at the 3-amine position of the thieno[3,2-c]pyrazole core. The introduction of different acyl or sulfonyl groups was explored to understand their impact on GSK-3β inhibition. nih.gov It was discovered that attaching a sulfonyl group to the amine resulted in inactive compounds, indicating that this functional group is not favorable for activity. nih.gov In contrast, acylation of the amine with groups like cyclopropanecarbonyl and isobutyryl led to the development of highly potent GSK-3β inhibitors. nih.gov For instance, derivative 16b (N-(6-methyl-5-(pyridin-4-yl)-1H-thieno[3,2-c]pyrazol-3-yl)isobutyramide) was identified as a particularly potent inhibitor with an IC₅₀ value of 3.1 nM. nih.govtandfonline.com
Further structural modifications based on the potent compound 16b explored the impact of substituents on the appended pyridine (B92270) ring. Generally, introducing larger aromatic groups such as phenyl, biphenyl, or naphthalenyl at the para-position of the pyridine ring led to a decrease in potency compared to 16b . nih.gov Another study identified derivative 54 , which features a 4-methylpyrazole (B1673528) moiety, as a potent GSK-3β inhibitor with an IC₅₀ of 3.4 nM. flemingcollege.canih.gov This highlights that specific, smaller heterocyclic rings can be highly effective substituents.
The data below summarizes the influence of these functional group variations on GSK-3β inhibitory activity.
| Compound | Core Structure | R Group (at 3-amine) | R' Group (on pyridine/pyrazole) | GSK-3β IC₅₀ (nM) |
| 16a | Thieno[3,2-c]pyrazol-3-amine | Cyclopropanecarbonyl | Pyridin-4-yl | 4.4 |
| 16b | Thieno[3,2-c]pyrazol-3-amine | Isobutyryl | Pyridin-4-yl | 3.1 |
| 17d | Thieno[3,2-c]pyrazol-3-amine | Sulfonyl derivative | - | Inactive |
| 18a | Thieno[3,2-c]pyrazol-3-amine | Isobutyryl | Phenyl-substituted pyridine | 84 |
| 54 | Thieno[3,2-c]pyrazol-3-amine | - | 4-methylpyrazole | 3.4 |
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are cornerstone strategies in medicinal chemistry for discovering novel compounds with improved properties. These techniques involve replacing a central molecular scaffold or specific functional groups with others that are structurally different but retain similar biological activity.
The indazole ring system is a well-established "privileged scaffold" in drug discovery, known for its ability to interact with a wide range of biological targets. pharmablock.com It is frequently used as a bioisostere for phenol (B47542) and indole (B1671886) to improve metabolic stability and modulate physicochemical properties. pharmablock.comnih.gov The thieno[3,2-c]pyrazole scaffold shares significant structural and electronic similarity with indazole, featuring a bicyclic aromatic system containing a pyrazole (B372694) ring. This similarity allows the thienopyrazole core to function as a bioisostere of indazole, mimicking its interactions with target proteins and serving as a foundation for novel inhibitors.
The pyrazolopyrimidine scaffold is a classic bioisostere of the naturally occurring purine (B94841) ring system, particularly adenine (B156593). This mimicry is crucial for designing inhibitors of enzymes that bind purines, such as kinases. The 1H-pyrazolo[3,4-d]pyrimidine moiety, for instance, is effectively utilized as a heteroaromatic system to occupy the adenine-binding pocket of enzymes like Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK). Similarly, pyrazolo[1,5-a]-1,3,5-triazines have been successfully developed as bioisosteric replacements for adenine derivatives in creating potent and selective phosphodiesterase type 4 inhibitors.
In a clear example of scaffold hopping, the thieno[2,3-d]pyrimidine (B153573) core has been used as a bioisostere for the pyrrolo[2,3-d]pyrimidine scaffold. This strategy was employed to develop novel inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The design of these new agents was based directly on the known interactions of a potent pyrrolo[3,2-d]pyrimidine inhibitor within the VEGFR-2 active site. This substitution of a pyrrole (B145914) ring with a thiophene (B33073) ring, while maintaining the pyrimidine (B1678525) portion, resulted in a new class of potent VEGFR-2 inhibitors.
Rational Design Approaches Guided by Structural Features and Computational Modeling
The development of potent inhibitors based on the thienopyrazole scaffold has been significantly accelerated by rational, structure-based drug design and computational modeling. nih.govbohrium.com These approaches utilize detailed knowledge of the target protein's three-dimensional structure to design molecules that bind with high affinity and selectivity.
For the design of GSK-3β inhibitors, a structure-guided approach was employed, starting with the thieno[3,2-c]pyrazol-3-amine framework. nih.govnih.gov This core was selected for its potential to form key hydrogen bonds within the enzyme's hinge region. nih.gov Molecular modeling techniques, such as docking studies, are instrumental in this process. nih.gov They allow researchers to predict how a designed molecule will fit into the binding site of a target protein and to estimate the strength of the interaction. nih.gov This computational screening helps prioritize which compounds to synthesize, saving time and resources. For example, molecular docking was used to guide the design of thieno[2,3-d]pyrimidine derivatives targeting PI3K, ensuring the new compounds maintained the essential pharmacophoric features for binding. nih.gov
The table below outlines common computational methods and their applications in the design of pyrazole-based derivatives.
| Computational Method | Application in Drug Design |
| Molecular Docking | Predicts the preferred orientation and conformation (pose) of a ligand within a protein's binding site. Estimates binding affinity and scores potential drug candidates. nih.gov |
| Homology Modeling | Creates a 3D model of a target protein when its experimental structure is unknown, using the structure of a related, known protein as a template. |
| Quantum Mechanical Calculations (e.g., DFT) | Provides detailed insights into the electronic structure and properties of molecules, helping to understand reactivity and interaction potential. |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time, exploring the dynamic behavior and conformational flexibility of the ligand-protein complex. |
Identification of Key Structural Motifs for Target Interaction and Selectivity
A successful inhibitor relies on specific structural motifs that engage in precise interactions with amino acid residues in the target's binding pocket. For thieno[3,2-c]pyrazol-3-amine derivatives, SAR and computational studies have identified several key motifs crucial for potent and selective inhibition of GSK-3β. nih.govflemingcollege.ca
The core thieno[3,2-c]pyrazol-3-amine framework itself is a critical motif. It is designed to act as a "hinge-binder," forming multiple hydrogen bonds with the backbone of the hinge region of the kinase, a common strategy for kinase inhibitors. nih.gov Specifically, this scaffold can form up to three hydrogen bonds with key residues like Val135 and Asp133 in GSK-3β. nih.gov
Beyond the core, specific substituents provide additional critical interactions that enhance potency and selectivity. An N-atom in a connected pyridine ring can act as a hydrogen bond acceptor, interacting with the side chain of Lys85. nih.gov In another potent derivative, a 4-methylpyrazole moiety was found to engage in a favorable π-cation interaction with Arg141, contributing significantly to its low nanomolar inhibitory activity. flemingcollege.canih.gov These specific interactions anchor the inhibitor firmly and correctly within the active site.
The following table summarizes these key interactions for thieno[3,2-c]pyrazol-3-amine-based GSK-3β inhibitors.
| Target Protein | Key Structural Motif | Interacting Residue(s) | Type of Interaction |
| GSK-3β | Thieno[3,2-c]pyrazol-3-amine core | Val135, Asp133 (Hinge Region) | Hydrogen Bonds |
| GSK-3β | Nitrogen atom in a linked pyridine ring | Lys85 | Hydrogen Bond |
| GSK-3β | 4-methylpyrazole substituent | Arg141 | π-Cation Interaction |
Molecular Mechanism of Action and Target Engagement Studies in Vitro and Preclinical Molecular Biology
Investigation of Kinase Inhibitory Activities
Derivatives of 6-methyl-1H-thieno[3,2-c]pyrazol-3-amine have been the focus of structure-based drug design to create potent and selective kinase inhibitors. nih.govnih.gov The core thieno[3,2-c]pyrazole structure serves as a key framework for interaction with the hinge region of kinase active sites. nih.govtandfonline.com
A significant body of research has centered on the inhibition of Glycogen Synthase Kinase 3 Beta (GSK-3β), a serine/threonine kinase that is a key player in multiple cellular signaling pathways. acs.org Overactivation of GSK-3β is particularly noted for its role in catalyzing the hyperphosphorylation of the tau protein, a central event in the pathology of Alzheimer's disease. nih.govtandfonline.comnih.gov Consequently, inhibiting GSK-3β is a prominent strategy in the development of therapeutics for this neurodegenerative disorder. nih.gov
Through systematic synthesis and evaluation, novel derivatives of thieno[3,2-c]pyrazol-3-amine have been identified as highly potent inhibitors of GSK-3β. nih.govnih.gov Two standout examples are compounds designated as 16b and 54 .
Derivative 16b was identified as a potent GSK-3β inhibitor with an in vitro half-maximal inhibitory concentration (IC₅₀) of 3.1 nM. nih.govtandfonline.comnih.gov
Derivative 54 , which features a 4-methylpyrazole (B1673528) moiety, also demonstrated potent GSK-3β inhibition with an IC₅₀ value of 3.4 nM. nih.govbohrium.com
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Derivative 16b | GSK-3β | 3.1 | nih.govtandfonline.com |
| Derivative 54 | GSK-3β | 3.4 | nih.govbohrium.com |
To elucidate the binding mechanism of these inhibitors, molecular docking studies have been performed using the crystal structure of GSK-3β. semanticscholar.org These computational analyses reveal that the compounds fit effectively into the ATP binding pocket of the enzyme. semanticscholar.org
Key interactions observed for derivative 16b include:
The core thieno[3,2-c]pyrazol-3-amine skeleton occupies the adenine (B156593) pocket and is capable of forming three hydrogen bonds with the backbone atoms of Asp133 and Val135 in the hinge region of the kinase. tandfonline.comsemanticscholar.org This interaction is crucial for ligand recognition. semanticscholar.org
The nitrogen atom of the pyridine (B92270) moiety can act as a hydrogen bond acceptor, interacting with the side chain of Lys85 . nih.govtandfonline.com
For derivative 54 , the presence of a 4-methylpyrazole group facilitates a π-cation interaction with the amino acid residue Arg141 , contributing to its high potency. nih.govresearchgate.net
A primary pathological hallmark of Alzheimer's disease is the formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. nih.govnih.gov GSK-3β is the principal kinase responsible for this pathological phosphorylation. nih.gov
In cellular models, both derivative 16b and derivative 54 have been shown to effectively decrease the phosphorylation of tau protein at the Ser396 site in a dose-dependent manner. nih.govnih.govnih.gov
The mechanism of GSK-3β inhibition involves up-regulating the phosphorylation of GSK-3β at its Ser9 residue, which is an inhibitory phosphorylation site. nih.govnih.gov Derivative 54 was also found to down-regulate the phosphorylation of GSK-3β at Tyr216, an activating site. nih.gov
These results confirm that the compounds engage their target in a cellular context and produce the desired downstream effect of reducing pathological tau phosphorylation. nih.govnih.gov
Beyond its role in tau phosphorylation, GSK-3β is a key negative regulator in the Wnt/β-catenin signaling pathway. Inhibition of GSK-3β is expected to stabilize and increase levels of β-catenin, a protein involved in gene transcription and cell adhesion. Furthermore, the expression of neuronal growth-associated proteins is critical for neuronal health and plasticity.
Studies on derivative 16b have demonstrated that it effectively increases the expression of:
β-catenin nih.govtandfonline.comnih.gov
Growth Associated Protein 43 (GAP43) nih.govtandfonline.comnih.gov
N-myc nih.govtandfonline.comnih.gov
Microtubule-Associated Protein 2 (MAP-2) nih.govtandfonline.comnih.gov
These findings suggest that inhibition of GSK-3β by thieno[3,2-c]pyrazol-3-amine derivatives can restore the function of key signaling pathways and promote the expression of proteins essential for neuronal structure and growth. nih.govnih.gov
The functional consequence of modulating the signaling pathways and protein expression profiles mentioned above is the promotion of neuronal structural plasticity. Neurite outgrowth is a fundamental process for neuronal development and the formation of synaptic connections. nih.gov Research has shown that treatment with derivative 16b effectively promotes the outgrowth of neurites in differentiated neuronal cells. nih.govtandfonline.comnih.gov This outcome underscores the potential of these GSK-3β inhibitors to not only halt pathological processes but also to support regenerative mechanisms in the brain. nih.gov
Glycogen Synthase Kinase 3 Beta (GSK-3β) Inhibition
In Vitro Anti-Neuroinflammatory Effects (e.g., iNOS inhibition)
Thienopyrazole compounds are recognized as a pharmacologically active scaffold with anti-inflammatory properties. While the broader class of thienopyrazoles has been described as anti-inflammatory agents, specific studies detailing the in vitro anti-neuroinflammatory effects of this compound, particularly through the inhibition of inducible nitric oxide synthase (iNOS), are not extensively detailed in the reviewed literature. However, related heterocyclic compounds have been investigated for their potential to mitigate neuroinflammation. For instance, a derivative of 6-nitrobenzo[d]thiazol-2-amine was shown to possess membrane-stabilizing and anti-inflammatory properties, suppressing pro-inflammatory gene expression in preclinical models. researchgate.net This suggests that heterocyclic cores can serve as a basis for developing agents with neuroprotective and anti-inflammatory potential. researchgate.net
Aurora Kinase Inhibition
A novel series of 3-amino-1H-thieno[3,2-c]pyrazole derivatives has been identified as potent inhibitors of Aurora kinases, a family of serine/threonine kinases that are crucial regulators of cell division. acs.orgekb.eg The inhibition of these kinases is a promising strategy for anticancer therapy due to their pivotal role in mitosis. acs.org Research led to the discovery of a representative compound from this series, compound 38, which demonstrated inhibitory activity in the low nanomolar range in anti-proliferation assays. ekb.eg This compound was effective in blocking the cell cycle in the HCT-116 human colon cancer cell line and showed significant efficacy in an HL-60 human leukemia xenograft tumor model. acs.orgekb.eg The core thieno[3,2-c]pyrazole structure is a key feature of these inhibitors. acs.org
Table 1: Aurora Kinase Inhibition by a Representative Thieno[3,2-c]pyrazole Derivative
| Compound | Target | Activity | Cell Line | Effect |
|---|
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
The pyrazole (B372694) scaffold is a privileged structure in medicinal chemistry for the development of kinase inhibitors. researchgate.net Derivatives of 3-aminopyrazole (B16455), a core component of the thienopyrazole structure, have been developed as inhibitors of Cyclin-Dependent Kinase 2 (CDK2). CDK2, when complexed with cyclin A or E, is a key regulator of the cell cycle, and its aberrant activity is linked to numerous human cancers. nih.gov The development of selective CDK2 inhibitors is an active area of cancer research. nih.govresearchgate.net
One optimization effort led to the discovery of PHA-533533, a (2S)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide, which inhibited CDK2/cyclin A with a Kᵢ of 31 nM. This compound demonstrated submicromolar IC₅₀ values against various tumor cell lines. More recently, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines was developed, with compound 15 emerging as a highly potent CDK2 inhibitor with a Kᵢ of 0.005 µM and displaying selectivity over other cyclin-dependent kinases. researchgate.net These findings underscore the potential of the pyrazole and by extension, the thienopyrazole, scaffold in designing effective CDK2 inhibitors. researchgate.netresearchgate.net
KDR (Kinase Insert Domain Receptor) Inhibition
Kinase Insert Domain Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), is a primary mediator of angiogenesis, the formation of new blood vessels. acs.org Inhibition of KDR is a critical strategy in cancer therapy to block tumor growth and metastasis. researchgate.netacs.org The pyrazole scaffold has been instrumental in designing KDR/VEGFR-2 inhibitors.
Novel series of thienyl-pyrazole derivatives have been synthesized and evaluated for their VEGFR-2 inhibitory activity. researchgate.net In one study, a lead compound (compound 3) containing a 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole scaffold demonstrated significant VEGFR-2 inhibition with an IC₅₀ value of 0.223 µM, which was comparable to the reference drug sorafenib (B1663141) (IC₅₀ = 0.041 µM). researchgate.net Molecular docking studies confirmed that this derivative binds effectively within the active site of the VEGFR-2 kinase. researchgate.net Other research into pyrazolo[3,4-d]pyrimidines also highlighted their potential as dual inhibitors of EGFR and VEGFR-2.
Table 2: VEGFR-2 Inhibitory Activity of a Thienyl-Pyrazole Derivative
| Compound | Target | IC₅₀ (µM) | Reference Drug (Sorafenib) IC₅₀ (µM) |
|---|
Data sourced from in vitro kinase inhibition assay. researchgate.net
RET Kinase Inhibition
The REarranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that is a crucial target in cancers such as medullary thyroid carcinoma and non-small cell lung cancer. mdpi.com The development of small molecule RET inhibitors is a key therapeutic strategy. mdpi.com Thieno[3,2-c]quinolines, which are structurally related to thienopyrazoles, have been investigated as potential RET inhibitors. Synthetic derivatives of this class were evaluated for their antiproliferative effects on the RET-dependent TT medullary thyroid cancer cell line, with several compounds showing promising activity with IC₅₀ values in the micromolar range.
Furthermore, pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent RET kinase inhibitors. researchgate.net Research has shown that compounds with this core structure can inhibit RET phosphorylation in cancer cells at nanomolar concentrations. researchgate.net The pyrazolo[3,4-d]pyrimidine core acts as a scaffold that binds to the ATP-binding site of the kinase, blocking signal transduction pathways essential for cancer cell survival.
High-Throughput Screening for Identification of Biologically Active Thienopyrazole Derivatives
High-throughput screening (HTS) is a critical methodology in drug discovery for identifying novel, biologically active compounds from large chemical libraries. The thienopyrazole moiety has been identified as a pharmacologically active scaffold with kinase inhibitory and antitumoral properties through such screening efforts. mdpi.com
In one significant study, HTS was performed on 2,000 small molecules from the ChemBridge DIVERset library. mdpi.com This screen led to the identification of a unique thieno[2,3-c]pyrazole derivative, named Tpz-1, which exhibited potent and selective cytotoxic effects against a panel of 17 human cancer cell lines. mdpi.com Compound Tpz-1 consistently induced cell death at low micromolar concentrations, with IC₅₀ values ranging from 0.19 µM to 2.99 µM across the tested cell lines. mdpi.com This discovery highlights the value of HTS in uncovering the therapeutic potential of underexplored chemical classes like thienopyrazoles. mdpi.com
Cellular Mechanism of Action Studies (e.g., Thieno[2,3-c]pyrazole derivative Tpz-1)
Following its identification, the thieno[2,3-c]pyrazole derivative Tpz-1 underwent further investigation to elucidate its cellular mechanism of action. mdpi.com Studies revealed that Tpz-1 induces cell death primarily through the intrinsic apoptosis pathway. This was confirmed by the detection of Annexin V-FITC binding to externalized phosphatidylserine (B164497) and the activation of caspase-3/7 in treated cancer cells. mdpi.com
Mechanistic studies showed that Tpz-1 exerts its effects through multiple actions:
Cell Cycle Interference: Tpz-1 was found to interfere with the normal progression of the cell cycle. mdpi.com
Modulation of Kinase Signaling: The compound altered key signaling pathways by reducing the phosphorylation of p38, CREB, Akt, and STAT3 kinases. mdpi.com Concurrently, it induced the hyperphosphorylation of Fgr, Hck, and ERK1/2 kinases. mdpi.com This modulation of MAP and Src kinase pathways is crucial to its anticancer effect. mdpi.com
Microtubule and Mitotic Spindle Disruption: Tpz-1 was observed to disrupt the formation of microtubules and the mitotic spindle, essential structures for cell division. mdpi.com
These findings indicate a multi-faceted mechanism of action for the thienopyrazole derivative Tpz-1, supporting the continued exploration of this class of compounds as potential anticancer agents. mdpi.com
Table 3: Summary of Cellular Effects of Tpz-1
| Cellular Process | Effect of Tpz-1 | Key Molecular Targets/Markers |
|---|---|---|
| Apoptosis | Induction | Caspase-3/7 activation, Phosphatidylserine externalization |
| Cell Cycle | Interference/Arrest | - |
| Kinase Signaling | Modulation | ↓ p-p38, ↓ p-CREB, ↓ p-Akt, ↓ p-STAT3; ↑ p-Fgr, ↑ p-Hck, ↑ p-ERK1/2 |
Enzyme Inhibitory Activity Beyond Kinases
In addition to their well-documented kinase inhibitory activities, pyrazole-containing compounds have been investigated for their effects on other classes of enzymes, including cyclooxygenases and xanthine (B1682287) oxidase.
The pyrazole moiety is a core structural feature of several known cyclooxygenase-2 (COX-2) inhibitors. nih.govnih.gov For instance, a novel pyrazole derivative, (4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide), has been shown to be an effective COX-2 inhibitor. nih.gov While direct studies on this compound are lacking, the established role of the pyrazole scaffold in COX-2 inhibition suggests a potential avenue for investigation for thienopyrazole compounds.
Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism, and its inhibition is a therapeutic strategy for conditions like gout. nih.govmedchemexpress.commdpi.com The pyrazole ring is a component of compounds that have been explored as XO inhibitors. For example, 4-aminopyrazolo[3,4-d]pyrimidine, an analog of allopurinol, has been identified as a potent competitive inhibitor of XO. ntu.edu.tw A series of 3-substituted 5,7-dihydroxypyrazolo[1,5-a]pyrimidines have also been synthesized and tested as XO inhibitors, with some showing significantly greater potency than allopurinol. nih.gov Although direct inhibitory data for this compound against XO is not available, the structural relationship to known pyrazole-based XO inhibitors warrants further investigation.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N'-(2-methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide (Tpz-1) |
| Methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates |
| N-(1H-pyrazol-3-yl)pyrimidin-4-amine |
| Thieno[3,2-c]pyrazol-3-amine derivative 16b |
| Thieno[3,2-c]pyrazol-3-amine derivative 54 |
| (4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide) |
| 4-aminopyrazolo[3,4-d]pyrimidine |
| 3-substituted 5,7-dihydroxypyrazolo[1,5-a]pyrimidines |
Phosphodiesterase 7 (PDE7) Inhibition
While the pyrazole nucleus is a known pharmacophore in various therapeutic agents, specific data on the inhibitory activity of this compound against phosphodiesterase 7 (PDE7) is not detailed in the available research. However, the broader class of pyrazole derivatives has been investigated for this activity. PDE enzymes are crucial in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger vital for T-cell function. Inhibition of PDEs, such as PDE7, can modulate immune responses, making them a target for inflammatory conditions.
General Antimicrobial Spectrum and Activity Studies
The thienopyrazole framework is a recognized scaffold for developing new antimicrobial agents. Numerous studies have synthesized and evaluated derivatives of thieno[2,3-c]pyrazoles, thieno[3,2-c]coumarins, and related structures for their efficacy against a wide array of pathogenic microbes. nih.govnih.gov
Antibacterial Efficacy Against Pathogenic Strains
Derivatives of the thienopyrazole and related pyrazole structures have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
In one study, novel synthesized thieno[2,3-c]pyrazole derivatives showed significant activity against various pathogenic bacterial strains. nih.gov Similarly, another investigation into thieno[2,3-d]pyrimidinediones, which contain a related thiophene-fused ring system, reported potent activity against multi-drug resistant Gram-positive organisms. nih.gov Compounds in this latter study showed Minimum Inhibitory Concentration (MIC) values ranging from 2–16 mg/L against strains like methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Staphylococcus aureus (VRSA), vancomycin-intermediate Staphylococcus aureus (VISA), and vancomycin-resistant enterococci (VRE). nih.gov However, their activity against Gram-negative bacteria was weaker, with MICs often above 32 mg/L. nih.gov
Other research has focused on pyrazole-4-carboxamide derivatives, which have shown good activity against both Gram-positive and Gram-negative pathogens. japsonline.com Thienopyridines, another related class, have also been identified as effective anti-bacterial agents. derpharmachemica.com
Table 1: In Vitro Antibacterial Activity of Selected Thiophene-Fused Pyrimidine (B1678525) and Pyrazole Derivatives
| Compound Class | Bacterial Strain | MIC (mg/L) | Reference |
|---|---|---|---|
| Thieno[2,3-d]pyrimidinedione | MRSA, VRSA, VISA, VRE | 2-16 | nih.gov |
Note: This table represents data for the general compound classes as specific data for this compound was not available.
Antifungal Efficacy
The antifungal potential of thienopyrazole derivatives has been well-documented. Studies on newly synthesized thieno[2,3-c]pyrazole compounds reported remarkable activity against various fungal strains. nih.govresearchgate.net
One study highlighted a specific thieno[2,3-b]thiophene (B1266192) derivative, 5,5'-(3,4-Dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-acetyl-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile), which was found to be more potent than the standard drug Amphotericin B against Geotricum candidum and equally potent against Syncephalastrum racemosum. nih.gov Research on pyrazole-4-carboxamide derivatives also established potent activity against fungal strains. japsonline.com The broad antifungal activity of pyrazolopyridines and thienopyridines has also been noted. derpharmachemica.com
Table 2: In Vitro Antifungal Activity of Selected Thienopyrazole Derivatives
| Compound Class/Derivative | Fungal Strain | Activity Notes | Reference |
|---|---|---|---|
| Thieno[2,3-c]pyrazoles | Candida albicans | Remarkable activity | researchgate.net |
| Thieno[2,3-b]thiophene-pyrazole derivative | Geotricum candidum | More potent than Amphotericin B | nih.gov |
| Thieno[2,3-b]thiophene-pyrazole derivative | Syncephalastrum racemosum | Equipotent to Amphotericin B | nih.gov |
Note: This table represents data for the general compound classes as specific data for this compound was not available.
Antitubercular Activity
The pyrazole scaffold is a key component in the development of new antitubercular agents. A series of 1-isonicotinoyl-3-methyl-4-(2-(substituted-phenyl)hydrazono)-1H-pyrazol-5(H)-ones were tested against Mycobacterium tuberculosis H37Rv. eurjchem.com Two derivatives, 4-(2-(2,6-dichlorophenyl)hydrazono)-1-isonicotinoyl-3-methyl-1H-pyrazol-5(4H)-one and 4-(2-(1-isonicotinoyl-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)hydrazinyl) benzenesulfonamide, showed potent activity with MIC values of 1.66 µg/mL and 1.64 µg/mL, respectively. eurjchem.com
Another study on pyrazolylpyrazoline hybrids also reported excellent activity against M. tuberculosis H37Rv, with some compounds showing an MIC of 12.5 μg/mL. nih.gov Furthermore, pyrazole-4-carboxamide derivatives have been identified as having potent activity against the M. tuberculosis H37Rv strain. japsonline.com
Table 3: Antitubercular Activity of Selected Pyrazole Derivatives against M. tuberculosis H37Rv
| Compound Derivative | MIC (µg/mL) | Reference |
|---|---|---|
| 4-(2-(2,6-dichlorophenyl)hydrazono)-1-isonicotinoyl-3-methyl-1H-pyrazol-5(4H)-one | 1.66 | eurjchem.com |
| 4-(2-(1-isonicotinoyl-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)hydrazinyl) benzenesulfonamide | 1.64 | eurjchem.com |
| Pyrazolylpyrazoline hybrid (Compound 9k) | 12.5 | nih.gov |
Note: This table represents data for pyrazole derivatives as specific data for this compound was not available.
In Vitro Antiviral Research (e.g., Tobacco Mosaic Virus)
Pyrazole derivatives have been investigated for their potential to combat plant viruses like the Tobacco Mosaic Virus (TMV). A series of novel 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives were designed and tested for their protective activity against TMV. mdpi.com One compound from this series, designated E2, exhibited an EC50 value of 203.5 μg/mL, which was superior to the commercial agent Ningnanmycin (EC50 = 261.4 μg/mL). mdpi.com This compound was shown to effectively inhibit the spread of TMV in the host plant. mdpi.com
Other research on a chiral phosphonate (B1237965) compound containing a thiourea (B124793) group showed a curative activity rate of 53.3% at a concentration of 500 μg/mL against TMV, which was slightly better than Ningnanmycin's rate of 51.2%. nih.gov The mechanism of action for some of these compounds involves enhancing the plant's natural defense systems, including increasing the activity of resistance enzymes like PAL, POD, and SOD. nih.gov
In Vitro Antioxidant Property Investigations
The antioxidant potential of pyrazole-based compounds has been a significant area of research. In a study of thienyl-pyrazole derivatives, several compounds demonstrated excellent radical scavenging activities. nih.gov For instance, compounds 5g and 5h in the study showed superior DPPH radical scavenging activity with IC50 values of 0.245 µM and 0.284 µM, respectively, which was more potent than the standard antioxidant ascorbic acid (IC50 = 0.483 µM). nih.gov
Another investigation into 5-aminopyrazole derivatives measured antioxidant activity using a DPPH assay, with results expressed as a percentage of antioxidant activity (AA%). nih.gov The most effective compounds, 4b and 4c, showed AA% values of 27.65% and 15.47%, respectively. nih.gov Phenolic thiazoles, which share some structural similarities with the broader class of sulfur-containing heterocycles, have also shown remarkable antioxidant and antiradical properties. researchgate.netsemanticscholar.org
Table 4: In Vitro Antioxidant Activity of Selected Pyrazole Derivatives
| Compound/Derivative Class | Assay | IC50 / Activity | Reference |
|---|---|---|---|
| Thienyl-pyrazole (5g) | DPPH | 0.245 µM | nih.gov |
| Thienyl-pyrazole (5h) | DPPH | 0.284 µM | nih.gov |
| Ascorbic Acid (Standard) | DPPH | 0.483 µM | nih.gov |
| 5-Aminopyrazole (4b) | DPPH | 27.65% AA | nih.gov |
Note: This table represents data for the general compound classes as specific data for this compound was not available. AA% refers to the percentage of antioxidant activity.
Broader Applications and Potential in Chemical Sciences
Utilization as Building Blocks in Complex Heterocyclic Compound Synthesis
The inherent reactivity and multiple functionalization points of the thienopyrazole nucleus make it an excellent building block for constructing more complex heterocyclic systems. The amino group at the C3 position of 6-Methyl-1H-thieno[3,2-c]pyrazol-3-amine, in particular, serves as a versatile handle for a variety of chemical transformations.
Researchers have extensively used aminothienopyrazoles as precursors for synthesizing fused heterocyclic systems. For instance, 3-amino-1H-thieno[3,2-c]pyrazole derivatives have been developed as potent inhibitors of Aurora kinases, showcasing their utility in medicinal chemistry. researchgate.netnih.gov The synthesis of these complex molecules often involves leveraging the reactivity of the aminopyrazole moiety.
The general strategy involves using the aminothienopyrazole as a nucleophile in reactions with various electrophiles. This can lead to the formation of new rings fused to the parent thienopyrazole core. For example, the reaction of aminopyrazoles with β-dicarbonyl compounds or their equivalents can yield pyrazolopyrimidines. nih.gov Similarly, reactions with other bifunctional reagents can lead to a diverse array of fused systems, such as pyrazolotriazines or pyridopyrimidines. nih.gov
The synthesis of 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde demonstrates a common synthetic route. researchgate.netresearchgate.net This intermediate can then be further elaborated. For example, its hydrazinolysis yields a carbohydrazide, which is a key precursor for synthesizing various substituted heterocycles like oxadiazoles. researchgate.netresearchgate.net The versatility of these building blocks is highlighted by their use in synthesizing a wide range of derivatives for screening as antimicrobial and anti-inflammatory agents. nih.gov
The following table summarizes examples of complex heterocyclic systems synthesized from thienopyrazole building blocks.
| Starting Thienopyrazole Derivative | Reagent(s) | Resulting Heterocyclic System | Reference |
| 3-Amino-1H-thieno[3,2-c]pyrazole | Various benzoyl chlorides | 3-Benzoylamino-1H-thieno[3,2-c]pyrazole derivatives | nih.gov |
| Methyl 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate | Hydrazine (B178648) hydrate | Thieno[2,3-c]pyrazole-5-carbohydrazide | researchgate.netresearchgate.net |
| Thieno[2,3-c]pyrazole-5-carbohydrazide | Aromatic carboxylic acids | (5-Aryl-1,3,4-oxadiazol-2-yl)-1H-thieno[2,3-c]pyrazoles | researchgate.net |
| 1,1'-(3-Methyl-4-phenylthieno[2,3-b]thiophene-2,5-diyl)diethanone | DMF-DMA, then Hydrazine hydrate | bis-Pyrazole derivative fused to thieno[2,3-b]thiophene (B1266192) | mdpi.com |
| 3-[E-3-(N,N-dimethylamino)acryloyl]-1-aryl-1H-pyrazoles | Hydrazine hydrate | 1H,1'H-3,3'-Bipyrazoles | nih.gov |
This strategic use of thienopyrazoles as synthons provides access to novel chemical matter with potential applications in various fields of chemical science. mdpi.com
Investigation of Nonlinear Optical (NLO) Properties of Thienopyrazole Derivatives
Nonlinear optical (NLO) materials are of great interest for applications in modern technologies like telecommunications and optical data storage. researchgate.net Organic molecules, particularly those with extended π-conjugation and donor-acceptor groups, often exhibit significant NLO properties. The thienopyrazole scaffold, being an electron-rich heterocyclic system, is a promising core for the design of new NLO materials.
Research into the NLO properties of related heterocyclic systems provides a strong rationale for investigating thienopyrazole derivatives. For example, pyrazoline derivatives with highly polar end-groups have been shown to possess large dipole moments, which positively influences their optical properties. researchgate.net Similarly, the synthesis of pyrazole-thiophene-based amides has been explored for their NLO characteristics. mdpi.com In one study, a synthesized pyrazole (B372694) derivative showed a nonlinear absorption (β) of 1.94×10⁻¹¹ m/W. researchgate.net
The design of NLO-active thienopyrazole derivatives would typically involve the strategic placement of electron-donating groups (like the amino group in this compound) and electron-withdrawing groups on the fused ring system. This push-pull architecture enhances the molecular hyperpolarizability, a key factor for NLO activity.
The following table outlines key parameters and findings from studies on related pyrazole-based NLO materials.
| Compound Class | NLO Property Investigated | Key Findings | Reference |
| Pyrazoline Derivatives | Two-photon absorption (TPA) | Exhibit efficient broadband photoluminescence and possess large dipole moments. researchgate.net | researchgate.net |
| Pyrazole-thiophene Amides | Synthesis and computational studies | Synthesis achieved via Suzuki-Miyaura cross-coupling; computational analysis used to evaluate structural features relevant to NLO properties. mdpi.com | mdpi.com |
| Chalcone-based Pyrazole Derivative (6b) | Third-order NLO properties (Z-scan) | Showed nonlinear absorption (β) of 1.94×10⁻¹¹ m/W and nonlinear refraction. researchgate.net | researchgate.net |
While direct studies on this compound are not extensively reported in this specific context, the data from analogous structures strongly suggest that its derivatives are excellent candidates for future NLO material development.
Role in Supramolecular Chemistry and Polymer Science (Contextual from Pyrazoles)
Pyrazoles are highly valuable in supramolecular chemistry due to their ability to form robust hydrogen bonds and coordinate with metal ions. nih.govmdpi.com The pyrazole ring contains both a hydrogen-bond donor (the pyrrole-like NH group) and a hydrogen-bond acceptor (the pyridine-like N atom), allowing for the directed assembly of complex supramolecular architectures. rsc.orgrsc.org
This dual functionality enables pyrazoles to form predictable patterns, known as supramolecular synthons, which are fundamental to crystal engineering. rsc.org For instance, systematic studies on the co-crystallization of pyrazole analogues with phosphonic acids have resulted in the formation of layered structures, 3D hydrogen-bonded networks, and porous supramolecular organic frameworks (SOFs). rsc.org The specific architecture is often directed by the nature of the substituents and the counter-ions present. rsc.org
In polymer science, pyrazole moieties are incorporated into polymer chains or used as functional groups to create materials with specific properties. mdpi.comnih.gov The ability of pyrazoles to form strong, directional interactions can be harnessed to control polymer folding, create cross-linked networks, or design responsive materials. rsc.orgnih.gov For example, "click chemistry" reactions are often employed to efficiently incorporate functional groups into polymers, and pyrazole derivatives can be part of these modular systems. nih.gov The resulting functional polymers have applications in creating biopolymers, tailor-made surfaces, and stimulus-responsive materials. nih.gov
The principles of molecular recognition that govern pyrazole-based supramolecular assemblies can be extended to polymers, creating "smart" materials that respond to chemical signals. nih.gov These chemomechanical polymers can change their volume or shape upon binding to specific ions or molecules, driven by the noncovalent interactions with pyrazole units embedded in the polymer network. nih.gov
| Area | Role of Pyrazole Moiety | Resulting Structure/Application | Reference(s) |
| Supramolecular Chemistry | Hydrogen bonding, Metal coordination | Crystal engineering, Supramolecular Organic Frameworks (SOFs), Anion-directed assemblies | rsc.orgrsc.org |
| Polymer Science | Monomeric units, Functional side groups | Biofunctional polymers, Stimulus-responsive materials, Chemomechanical polymers | nih.govnih.gov |
| Materials Science | Ligands in coordination polymers | Porous materials, Luminescent sensors | rsc.org |
Given that this compound contains the essential pyrazole N-H and pyridine-type nitrogen, it is well-suited to participate in similar supramolecular and polymeric systems, with the fused thiophene (B33073) ring potentially modulating the electronic and steric properties of the resulting assemblies.
Emerging Applications in Material Sciences
The unique electronic properties of fused heterocyclic systems like thienopyrazoles make them attractive candidates for applications in material sciences, particularly in the field of organic electronics. rsc.org Pyrazole-containing compounds are known to form molecules with interesting photophysical properties that can be used to develop sensors and other organic materials. mdpi.com
One significant area of application for related structures is in low band gap organic materials. Fused-ring thieno researchgate.netnih.govpyrazines, which are structurally related to thienopyrazoles, have been successfully used to create conjugated polymers for photovoltaic devices. rsc.org The electronic nature of the fused heterocyclic core plays a crucial role in determining the energy levels (HOMO/LUMO) and the band gap of the resulting polymer, which are critical parameters for solar cell efficiency.
Thieno[3,4-b]pyrazine-based dyes have also been designed and synthesized for use in dye-sensitized solar cells (DSSCs). mdpi.com By tuning the molecular structure, researchers can tailor the light absorption properties of the dyes to be either panchromatic for enhanced efficiency or to have localized absorption for transparent photovoltaic applications. mdpi.com
Furthermore, the incorporation of thienopyrazole units into larger conjugated systems can lead to materials with novel photoluminescent properties. For example, pyrazole derivatives have been used to create fluorescent sensors for ion detection. mdpi.com The derivatization of the this compound core with various aromatic and heteroaromatic groups could lead to new classes of functional dyes, organic semiconductors, or components for organic light-emitting diodes (OLEDs).
| Application Area | Role of Thienopyrazole/Related Heterocycle | Example Material/Device | Key Property | Reference(s) |
| Organic Photovoltaics | Electron-rich building block in conjugated polymers | Thieno researchgate.netnih.govpyrazine-based polymers | Low band gap | rsc.org |
| Dye-Sensitized Solar Cells | Core of organic sensitizer (B1316253) dye | Thieno researchgate.netnih.govpyrazine-based dyes (TP1, TP2) | Tunable light absorption | mdpi.com |
| Organic Electronics | Component of functional organic materials | Pyrazole-based fluorescent sensors | Photophysical properties (e.g., fluorescence) | mdpi.com |
| Medicinal Materials | Scaffold for bioactive compounds | Thieno[2,3-c]pyrazole derivative (Tpz-1) | Anticancer activity |
The continued exploration of thienopyrazole chemistry is expected to uncover new materials with tailored properties for a wide range of advanced applications.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability
The synthesis of thieno[3,2-c]pyrazole derivatives has traditionally relied on multi-step processes. A notable and recent synthetic route involves the Suzuki coupling reaction to introduce aryl or heteroaryl moieties at specific positions of the thienopyrazole core. nih.govacs.org While effective, future research should focus on the development of novel synthetic pathways that are not only more efficient in terms of yield and reaction time but also align with the principles of green chemistry.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, improved yields, use of greener solvents. mdpi.comchemmethod.com | Optimization of microwave parameters for the synthesis of 6-Methyl-1H-thieno[3,2-c]pyrazol-3-amine and its derivatives. |
| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste and purification steps. nih.gov | Design of novel multicomponent strategies for the convergent synthesis of the target scaffold. |
| Reusable Catalysts | Reduced catalyst waste, lower cost, and simplified product purification. nih.gov | Development and application of magnetically recoverable or other recyclable catalysts for key synthetic steps. |
| Flow Chemistry | Precise control over reaction parameters, enhanced safety, and scalability. | Adaptation of existing synthetic routes to continuous flow processes for the large-scale production of the compound. |
Deeper Exploration of Molecular Mechanisms of Action for Identified Biological Activities
Current research has identified this compound and its analogues as potent inhibitors of several protein kinases, which are crucial regulators of cellular processes. A primary and well-documented target is Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme implicated in the pathology of Alzheimer's disease. nih.govmdpi.comutep.edu Derivatives of this compound have been shown to bind to the ATP-binding pocket of GSK-3β, leading to the inhibition of its activity. nih.gov This, in turn, can reduce the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's, and positively influence the β-catenin signaling pathway. nih.govutep.edu
Another significant area of biological activity for the thieno[3,2-c]pyrazole scaffold is the inhibition of Aurora kinases, which play a critical role in cell cycle regulation and are attractive targets for cancer therapy. acs.orgnih.govmdpi.com
Future research should aim to broaden our understanding of the molecular mechanisms of action. This includes:
Target Deconvolution: Identifying other potential kinase targets or off-target effects of this compound derivatives. This will provide a more comprehensive picture of their pharmacological profile.
Signaling Pathway Analysis: Investigating the downstream effects of inhibiting GSK-3β and Aurora kinases in greater detail to elucidate the full spectrum of cellular responses.
Exploration of Other Biological Activities: Screening the compound and its derivatives against a wider range of biological targets to uncover novel therapeutic applications beyond kinase inhibition.
Advanced SAR and Lead Optimization for Enhanced Potency and Selectivity
Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. For thieno[3,2-c]pyrazole derivatives, initial SAR studies have revealed key structural features that contribute to their inhibitory potency against GSK-3β. nih.gov For instance, the nature and position of substituents on an attached pyridine (B92270) ring have been shown to significantly impact activity.
Advanced SAR studies should be a priority for future research. This will involve the systematic synthesis and biological evaluation of a diverse library of this compound analogues. Key areas for exploration include:
Modification of the Methyl Group: Investigating the impact of replacing the methyl group at the 6-position with other alkyl or functional groups.
Substitution on the Thiophene (B33073) Ring: Exploring the introduction of various substituents on the thiophene ring to modulate electronic and steric properties.
Derivatization of the Amine Group: Synthesizing and testing a range of amides, sulfonamides, and other derivatives of the 3-amine group.
The data generated from these advanced SAR studies will be crucial for lead optimization. The goal of lead optimization is to refine the structure of a promising lead compound to enhance its potency, selectivity, and pharmacokinetic properties. For this compound, this would involve iterative cycles of design, synthesis, and testing to develop derivatives with improved efficacy and a more favorable safety profile.
| Position of Modification | Rationale for Modification | Desired Outcome |
| 6-Methyl Group | To probe the steric and electronic requirements of the binding pocket. | Enhanced potency and/or selectivity. |
| Thiophene Ring | To modulate lipophilicity and potential for additional interactions. | Improved pharmacokinetic properties. |
| 3-Amine Group | To explore different hydrogen bonding interactions and introduce new functionalities. | Increased binding affinity and target engagement. |
| N1 of Pyrazole (B372694) | To investigate the role of this position in tautomerism and target binding. | Improved potency and metabolic stability. |
Integration of Artificial Intelligence and Machine Learning in Thienopyrazole Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. nih.govnih.govcrimsonpublishers.com These powerful computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the identification of promising drug candidates. crimsonpublishers.com For the future development of this compound and its analogues, AI and ML can be applied in several key areas:
Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models using machine learning algorithms. These models can predict the biological activity of virtual compounds, allowing for the in silico screening of large chemical libraries and prioritizing the synthesis of the most promising candidates.
De Novo Drug Design: Employing generative AI models to design novel thienopyrazole derivatives with desired properties. These models can learn the underlying patterns of known active compounds and generate new structures that are likely to be potent and selective.
Virtual Screening: Using AI-powered docking simulations to predict the binding affinity of thienopyrazole derivatives to their target proteins. This can help in identifying new lead compounds and understanding the molecular basis of their activity.
ADMET Prediction: Utilizing machine learning models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives early in the drug discovery process. crimsonpublishers.com This can help in identifying and deprioritizing compounds that are likely to fail in later stages of development due to poor pharmacokinetic or safety profiles.
The application of AI and ML to the study of thienopyrazoles, and specifically to GSK-3β inhibitors, is an emerging area with significant potential to accelerate the discovery of new and effective therapies. nih.govacs.org
Q & A
Q. Advanced Research Focus
- SH-SY5Y neuronal cells : Test compound toxicity (via MTT assays) and measure GSK-3β inhibition by monitoring phosphorylated Ser9 levels.
- Primary neuron cultures : Assess neurite outgrowth and expression of synaptic markers (e.g., GAP43, MAP-2) to quantify neuroprotection.
- Transgenic AD models : Validate in vivo efficacy using tau hyperphosphorylation and β-catenin stabilization as endpoints .
How do substituent modifications influence kinase selectivity across derivatives?
Advanced Research Focus
Electron-withdrawing groups (e.g., halogens) at position 5 reduce off-target kinase binding by increasing steric hindrance. For instance, 16b exhibited >100-fold selectivity against CDK2 and PKA due to its 4-chlorophenyl substituent. Comparative molecular field analysis (CoMFA) can map steric/electrostatic requirements for selective inhibition .
What strategies mitigate synthetic challenges in achieving high yields of the thieno-pyrazole core?
Q. Basic Research Focus
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance cyclization efficiency.
- Catalytic additives : Employ Lewis acids (e.g., ZnCl) to accelerate ring closure.
- Microwave-assisted synthesis : Reduce reaction times from hours to minutes while maintaining >85% yield .
How can in silico modeling predict metabolic liabilities of this compound derivatives?
Q. Advanced Research Focus
- CYP450 isoform docking : Identify susceptible oxidation sites (e.g., methyl groups) using AutoDock Vina.
- ADMET predictors : Tools like SwissADME estimate bioavailability and blood-brain barrier penetration. For 16b , low polar surface area (PSA <80 Ų) and moderate logP (~2.5) suggested favorable CNS uptake .
What experimental controls are essential when assessing tau hyperphosphorylation in cellular assays?
Q. Advanced Research Focus
- Positive controls : Use known GSK-3β inhibitors (e.g., CHIR99021) to validate assay sensitivity.
- Negative controls : Include vehicle-treated cells and kinase-dead GSK-3β mutants.
- Off-target checks : Test compounds against tau phosphorylation pathways independent of GSK-3β (e.g., CDK5 inhibition) .
How do researchers address discrepancies between in vitro potency and in vivo efficacy?
Q. Advanced Research Focus
- Pharmacokinetic profiling : Measure plasma half-life, clearance, and brain-to-plasma ratios in rodent models.
- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites affecting efficacy.
- Dose titration : Optimize dosing regimens based on target engagement studies (e.g., GSK-3β occupancy via PET imaging) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
